4'-Chloro-3'-fluoro-3-phenylpropiophenone
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Overview
Description
4’-Chloro-3’-fluoro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12ClFO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-3-phenylpropiophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3’-fluoro-3-phenylpropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C, ethanol or THF as solvents.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing chloro or fluoro substituents.
Scientific Research Applications
4’-Chloro-3’-fluoro-3-phenylpropiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoropropiophenone: Similar structure but different substitution pattern.
4-Chloro-3-fluorophenol: Contains hydroxyl group instead of propiophenone moiety.
4-Chloro-3-fluorobenzaldehyde: Aldehyde derivative with similar substituents.
Uniqueness
4’-Chloro-3’-fluoro-3-phenylpropiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWXTEBPLHAAEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643982 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-39-1 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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